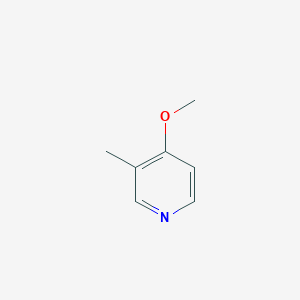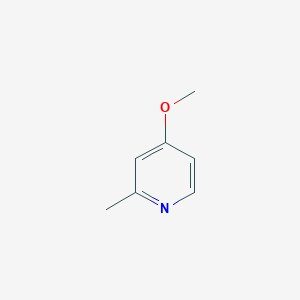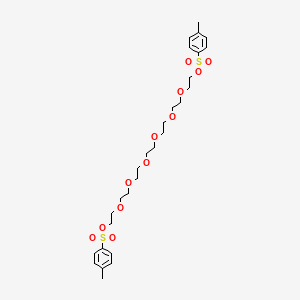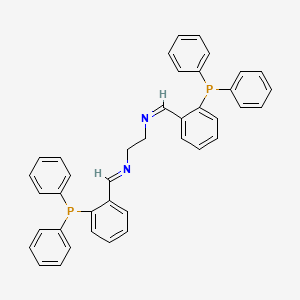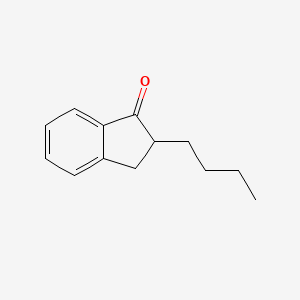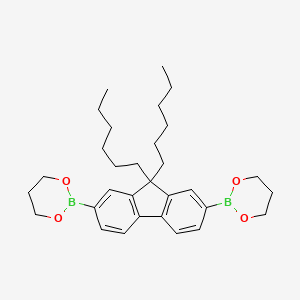
9,9-Dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester
Overview
Description
9,9-Dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester, commonly referred to as DHFBP-D, is a novel boron-containing compound with a variety of potential uses in scientific research. It is a derivative of 9,9-dihexylfluorene-2,7-diboronic acid, which is a boronic acid that has been studied for its potential applications in organic synthesis, drug delivery, and medical imaging. DHFBP-D has been found to be a useful reagent in a variety of laboratory experiments, and its unique structure and properties make it an attractive option for a variety of scientific research applications.
Scientific Research Applications
1. Building Block for Polyfluorene-Based, Light Emitting Copolymers This compound is used as a building block for polyfluorene-based, light emitting copolymers . These copolymers are used in the production of light-emitting diodes (LEDs), which are widely used in display technology and lighting applications.
Rhodium-Catalyzed Hydroarylation
The compound is used as a reactant in rhodium-catalyzed hydroarylation . This is a type of chemical reaction that involves the addition of a hydrogen atom and an aryl group to a carbon-carbon double bond. It’s a key step in the synthesis of various organic compounds.
Molecular Bridging of Silicon Nanogaps
It’s used in the molecular bridging of silicon nanogaps . This is a technique used in nanotechnology to create extremely small gaps in silicon, which can be used for various applications, including the development of nanoscale electronic devices.
4. Preparation of Boronate Ester Coordinated Polymer and Macrocycles The compound is used in the preparation of boronate ester coordinated polymer and macrocycles . These materials have potential applications in areas such as molecular recognition, catalysis, and drug delivery.
Synthesis of Light-Emitting Carbazole-Based Copolymers
It’s used in the synthesis of light-emitting carbazole-based copolymers bearing cyano-substituted arylenevinylene chromophore . These copolymers can be used in the production of organic light-emitting diodes (OLEDs), which are used in display technology and lighting applications.
Rhodium-Catalyzed Arylation
The compound is used as a reactant in rhodium-catalyzed arylation . This is a type of chemical reaction that involves the addition of an aryl group to a molecule. It’s a key step in the synthesis of various organic compounds.
properties
IUPAC Name |
2-[7-(1,3,2-dioxaborinan-2-yl)-9,9-dihexylfluoren-2-yl]-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44B2O4/c1-3-5-7-9-17-31(18-10-8-6-4-2)29-23-25(32-34-19-11-20-35-32)13-15-27(29)28-16-14-26(24-30(28)31)33-36-21-12-22-37-33/h13-16,23-24H,3-12,17-22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZXKQJLRLVYGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC3=C(C=C2)C4=C(C3(CCCCCC)CCCCCC)C=C(C=C4)B5OCCCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393958 | |
| Record name | 9,9-Dihexylfluorene-2,7-bis(trimethyleneborate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester | |
CAS RN |
250597-29-6 | |
| Record name | 9,9-Dihexylfluorene-2,7-bis(trimethyleneborate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



